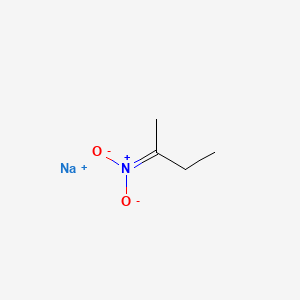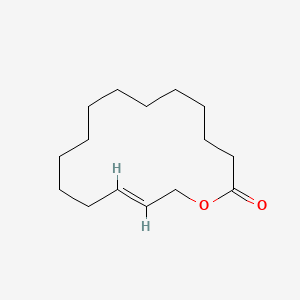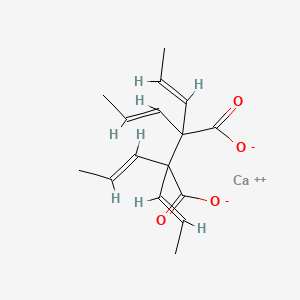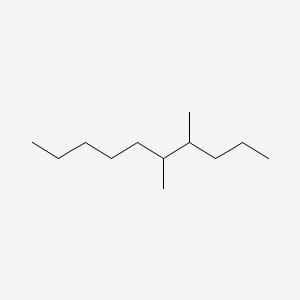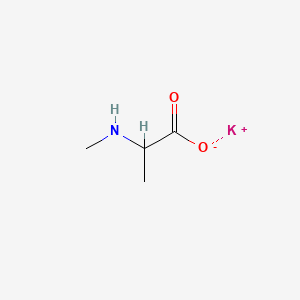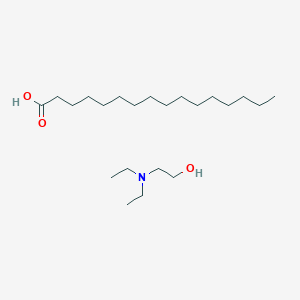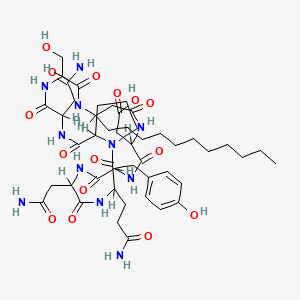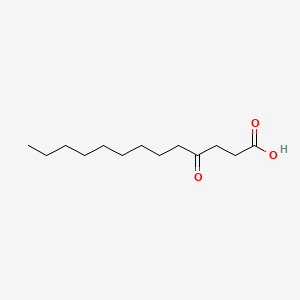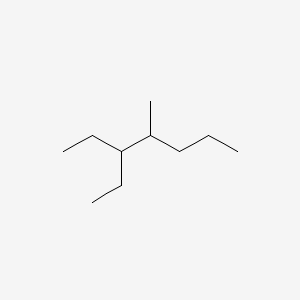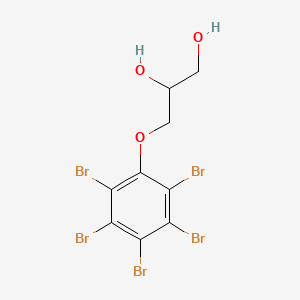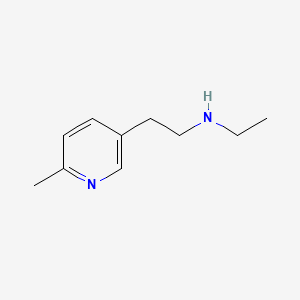
N-Ethyl-6-methylpyridine-3-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-6-methylpyridine-3-ethylamine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, characterized by the presence of ethyl and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-6-methylpyridine-3-ethylamine can be achieved through several methods. One common approach involves the alkylation of 6-methylpyridine with ethylamine. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the amine and facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions in an appropriate solvent, such as tetrahydrofuran or dimethylformamide.
Another method involves the reductive amination of 6-methylpyridine-3-carbaldehyde with ethylamine. This reaction is catalyzed by a reducing agent, such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst. The reaction is typically conducted in an alcohol solvent, such as methanol or ethanol, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can significantly improve the scalability of the synthesis. Additionally, purification techniques, such as distillation or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-6-methylpyridine-3-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine group, where nucleophiles, such as halides or alkoxides, replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in tetrahydrofuran.
Major Products
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-6-methylpyridine-3-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-Ethyl-6-methylpyridine-3-ethylamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-6-methylpyridine-3-ethylamine
- N-Ethyl-6-methylpyridine-3-methylamine
- N-Ethyl-5-methylpyridine-3-ethylamine
Uniqueness
N-Ethyl-6-methylpyridine-3-ethylamine is unique due to the specific positioning of the ethyl and methyl groups on the pyridine ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets in biological systems.
Properties
CAS No. |
84145-40-4 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N-ethyl-2-(6-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-3-11-7-6-10-5-4-9(2)12-8-10/h4-5,8,11H,3,6-7H2,1-2H3 |
InChI Key |
ZCHKCLFAOKZPPY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=CN=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


